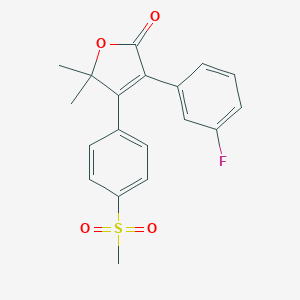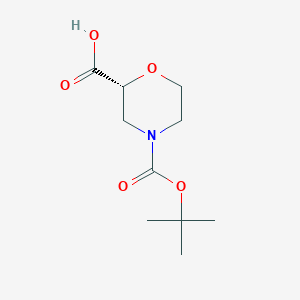
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained widespread use in scientific research applications. BODIPY has a unique structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for fluorescence imaging and tracking of biological molecules.
Mechanism Of Action
The mechanism of action of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is based on its ability to absorb light energy and emit it as fluorescence. The fluorescence properties of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- are highly dependent on its environment, including pH, polarity, and viscosity. This makes it an ideal tool for studying the behavior of biological molecules in different cellular environments.
Biochemical And Physiological Effects
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has no known biochemical or physiological effects on living organisms. It is highly stable and non-toxic, making it an ideal tool for studying the behavior of biological molecules in vivo.
Advantages And Limitations For Lab Experiments
The main advantage of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is its high stability and resistance to photobleaching, which makes it an ideal tool for long-term fluorescence imaging. However, its fluorescence properties are highly dependent on its environment, which can limit its use in certain applications. Additionally, 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is relatively expensive compared to other fluorescent dyes, which can limit its use in some labs.
Future Directions
There are many potential future directions for the use of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- in scientific research. One area of focus is the development of new biosensors for the detection of specific analytes. Another area of focus is the development of new imaging techniques that can take advantage of the unique properties of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-. Additionally, there is ongoing research into the use of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- in drug delivery and cancer treatment.
Synthesis Methods
The synthesis of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- involves the reaction of a pyrrole with a boron-containing reagent. The tert-butyl and methoxy groups are then added to the molecule to enhance its solubility and stability. The final step involves the addition of trifluoromethyl groups to the molecule, which further enhances its fluorescence properties.
Scientific Research Applications
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and bioimaging. It is commonly used to label and track biological molecules such as proteins, lipids, and nucleic acids. 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is also used in the development of biosensors for the detection of various analytes, including glucose, ATP, and pH.
properties
CAS RN |
100991-78-4 |
|---|---|
Product Name |
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- |
Molecular Formula |
C11H17BF6O3 |
Molecular Weight |
322.05 g/mol |
IUPAC Name |
6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H17BF6O3/c1-5-19-12-20-7(8(2,3)4)6-9(21-12,10(13,14)15)11(16,17)18/h7H,5-6H2,1-4H3 |
InChI Key |
WQBJAVALEDDXNF-UHFFFAOYSA-N |
SMILES |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
Canonical SMILES |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
synonyms |
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



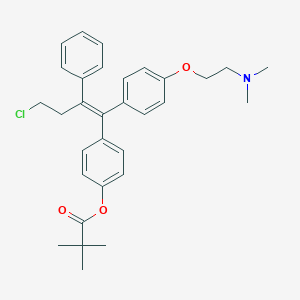
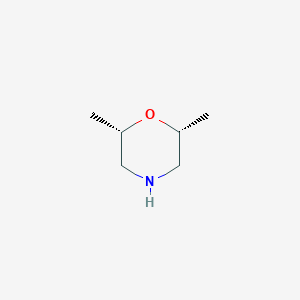
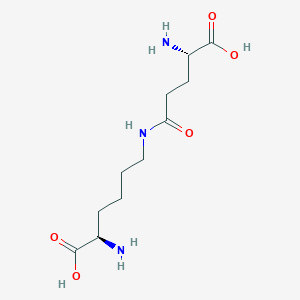
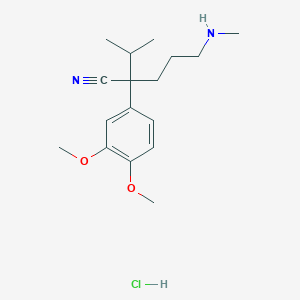

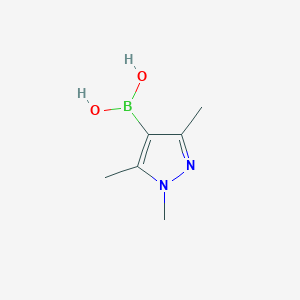

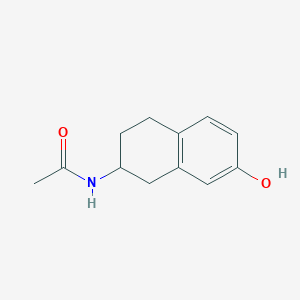
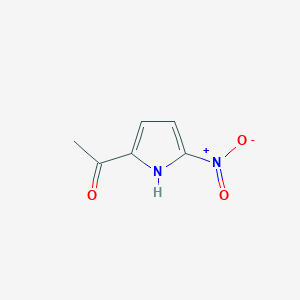
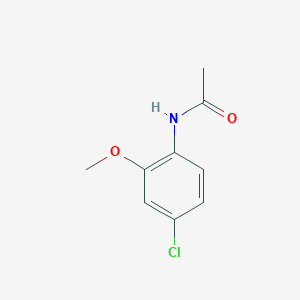
![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

